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molecular formula C9H9NO2 B3156997 1-ethenyl-2-methyl-3-nitrobenzene CAS No. 84385-64-8

1-ethenyl-2-methyl-3-nitrobenzene

Cat. No. B3156997
M. Wt: 163.17 g/mol
InChI Key: SONMHRTUBVZYOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09206199B2

Procedure details

1-Bromo-2-methyl-3-nitrobenzene (5.00 g, 23.1 mmol), potassium trifluoro(vinyl)borate (5.00 g, 37.3 mmol)), TEA (6.45 mL, 46.3 mmol) and PdCl2(dppf)-CH2Cl2Adduct (0.945 g, 1.157 mmol) were added to ethanol (75 mL). The mixture was degassed and then reflux for 3 hrs. The reaction was poured into brine and extracted with ETOAc. The organic layer was separated, dried over Na2SO4, filtered then concentrated. The residue was purified by chromatography on a 330 g ISCO Redi-Sep column using ethyl acetate/hexane solvent system to yield 2-methyl-1-nitro-3-vinylbenzene.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
6.45 mL
Type
reactant
Reaction Step One
[Compound]
Name
PdCl2(dppf)-CH2Cl2Adduct
Quantity
0.945 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-:10])=[O:9])[C:3]=1[CH3:11].[B-](F)(F)(F)[CH:13]=[CH2:14].[K+]>C(O)C>[CH3:11][C:3]1[C:2]([CH:13]=[CH2:14])=[CH:7][CH:6]=[CH:5][C:4]=1[N+:8]([O-:10])=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=C(C(=CC=C1)[N+](=O)[O-])C
Name
Quantity
5 g
Type
reactant
Smiles
[B-](C=C)(F)(F)F.[K+]
Name
TEA
Quantity
6.45 mL
Type
reactant
Smiles
Name
PdCl2(dppf)-CH2Cl2Adduct
Quantity
0.945 g
Type
reactant
Smiles
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was degassed
TEMPERATURE
Type
TEMPERATURE
Details
reflux for 3 hrs
Duration
3 h
ADDITION
Type
ADDITION
Details
The reaction was poured into brine
EXTRACTION
Type
EXTRACTION
Details
extracted with ETOAc
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on a 330 g ISCO Redi-Sep column

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC=C1C=C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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